

# JNJ-42041935 in Models of Inflammation-Induced Anemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42041935 |           |
| Cat. No.:            | B608221      | Get Quote |

### Introduction

Anemia of inflammation, also known as anemia of chronic disease, is a common hematological disorder associated with infectious, inflammatory, and neoplastic diseases. A key driver of this condition is the upregulation of the peptide hormone hepcidin, which disrupts iron homeostasis. **JNJ-42041935** is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, **JNJ-42041935** stabilizes HIF-α subunits, leading to a coordinated erythropoietic and iron metabolic response that can counteract the pathological mechanisms of inflammation-induced anemia. This technical guide provides an in-depth overview of the preclinical evaluation of **JNJ-42041935** in a rat model of inflammation-induced anemia, detailing its mechanism of action, experimental protocols, and efficacy data.

### **Mechanism of Action**

**JNJ-42041935** is a competitive inhibitor of PHD enzymes (PHD1, PHD2, and PHD3).[1] In normoxic conditions, PHDs hydroxylate prolyl residues on HIF- $\alpha$  subunits, targeting them for ubiquitination and proteasomal degradation. By inhibiting PHDs, **JNJ-42041935** prevents HIF- $\alpha$  degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF- $\beta$ . The HIF heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.

Key downstream effects of HIF stabilization in the context of anemia include:



- Increased Erythropoietin (EPO) Production: HIF- $2\alpha$  is a primary driver of EPO gene expression in the kidneys and liver, stimulating erythropoiesis in the bone marrow.
- Improved Iron Availability: HIFs can modulate the expression of genes involved in iron absorption and mobilization, counteracting the effects of hepcidin. This includes the potential to suppress hepcidin expression and upregulate genes involved in intestinal iron uptake.

In inflammation-induced anemia, inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate hepcidin production by the liver. Hepcidin, in turn, binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation. This traps iron within these cells, reducing its availability in the circulation for erythropoiesis. **JNJ-42041935**, by stabilizing HIFs, is proposed to counteract this hepcidin-mediated iron sequestration.

### **Data Presentation**

The efficacy of **JNJ-42041935** in reversing inflammation-induced anemia has been evaluated in a rat model. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Efficacy of JNJ-42041935 in a Rat Model of Inflammation-Induced Anemia[1][2]

| Parameter     | Treatment Group                              | Value      |
|---------------|----------------------------------------------|------------|
| Hemoglobin    | JNJ-42041935 (100<br>μmol/kg/day for 5 days) | ↑ 2.3 g/dL |
| Hematocrit    | JNJ-42041935 (100<br>μmol/kg/day for 5 days) | ↑ 9%       |
| Reticulocytes | JNJ-42041935 (100<br>μmol/kg/day for 5 days) | ↑ 2-fold   |

Table 2: Effects of a Related PHD Inhibitor (JNJ-42905343) on Hematological and Iron Parameters in a Rat Model of Inflammation-Induced Anemia[3][4]

Note: Data for **JNJ-42041935** on these specific parameters were not available in the reviewed literature. Data from a structurally related compound from the same developer, JNJ-42905343,



in the same animal model are provided as a reference to illustrate the expected effects of this class of inhibitors.

| Parameter                         | Treatment Group         | Result           |
|-----------------------------------|-------------------------|------------------|
| Hemoglobin                        | JNJ-42905343 (28 days)  | Corrected anemia |
| Mean Corpuscular Volume<br>(MCV)  | JNJ-42905343 (28 days)  | Increased        |
| Mean Corpuscular Hemoglobin (MCH) | JNJ-42905343 (28 days)  | Increased        |
| Serum Iron                        | JNJ-42905343 (low dose) | Increased        |
| Duodenal DcytB Expression         | JNJ-42905343            | Increased        |
| Duodenal DMT1 Expression          | JNJ-42905343            | Increased        |

## **Experimental Protocols**

The primary model used to evaluate **JNJ-42041935** in the context of inflammation-induced anemia is the peptidoglycan-polysaccharide (PG-PS)-induced anemia model in Lewis rats.

### Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia Model in Lewis Rats

This model mimics the chronic inflammation and subsequent anemia seen in human inflammatory disorders.

1. Animal Model:

· Species: Rat

Strain: Inbred Lewis rats[5]

• Sex: Female

Age: 8 weeks old at the start of the study[5]



- Housing: Maintained at a room temperature of 23 ± 3 °C and humidity of 50 ± 20%, with a
   12-hour light-dark cycle. Food and water are provided ad libitum.[5]
- 2. Induction of Anemia:
- A single intraperitoneal (i.p.) injection of peptidoglycan-polysaccharide (PG-PS) from Group A Streptococcus is administered to the rats.
- Anemia typically develops within 2 weeks following the PG-PS challenge.[5]
- 3. Treatment Regimen:
- Test Compound: JNJ-42041935
- Dose: 100 μmol/kg[1][6]
- Route of Administration: Oral (p.o.)
- Frequency: Once daily
- Duration: 14 days[1][6]
- Control Groups: A vehicle-treated group and a group treated with an erythropoietin receptor agonist (50 µg/kg, i.p.) can be included for comparison.[1][6]
- 4. Sample Collection and Analysis:
- Blood samples are collected at baseline and at specified time points during the treatment period.
- Whole blood is collected in EDTA-containing tubes for hematological analysis (hemoglobin, hematocrit, red blood cell count, reticulocyte count).
- Serum is collected for the analysis of iron parameters (serum iron, total iron-binding capacity) and inflammatory markers (e.g., IL-6) using appropriate assay kits (e.g., ELISA).
- At the end of the study, animals are euthanized, and tissues such as the duodenum and liver can be harvested for gene expression analysis (e.g., DcytB, DMT1, hepcidin) by quantitative





real-time PCR (qRT-PCR).[5]

# Visualizations Signaling Pathway of Inflammation-Induced Anemia and JNJ-42041935 Intervention





Click to download full resolution via product page



Caption: Signaling pathway in inflammation-induced anemia and the mechanism of **JNJ-42041935**.

# Experimental Workflow for Evaluating JNJ-42041935 in the PG-PS Rat Model



Click to download full resolution via product page

Caption: Experimental workflow for the in vivo evaluation of JNJ-42041935.

### Conclusion

**JNJ-42041935**, a potent PHD inhibitor, has demonstrated efficacy in a preclinical rat model of inflammation-induced anemia. By stabilizing HIF-α, **JNJ-42041935** stimulates erythropoiesis and is anticipated to improve iron availability by counteracting the effects of hepcidin. The data suggest that PHD inhibition is a promising therapeutic strategy for addressing the unmet medical need in patients with anemia of inflammation. Further investigation into the effects of **JNJ-42041935** on iron metabolism and inflammatory markers is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 3. Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP0463518 (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
- 6. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-42041935 in Models of Inflammation-Induced Anemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608221#jnj-42041935-in-models-of-inflammation-induced-anemia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com